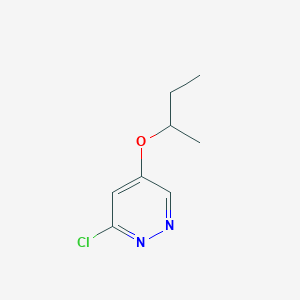

5-(sec-Butoxy)-3-chloropyridazine

Descripción

BenchChem offers high-quality 5-(sec-Butoxy)-3-chloropyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(sec-Butoxy)-3-chloropyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

1346698-34-7 |

|---|---|

Fórmula molecular |

C8H11ClN2O |

Peso molecular |

186.64 g/mol |

Nombre IUPAC |

5-butan-2-yloxy-3-chloropyridazine |

InChI |

InChI=1S/C8H11ClN2O/c1-3-6(2)12-7-4-8(9)11-10-5-7/h4-6H,3H2,1-2H3 |

Clave InChI |

QVLMBFLKBRBWBT-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)OC1=CC(=NN=C1)Cl |

Origen del producto |

United States |

5-(sec-Butoxy)-3-chloropyridazine chemical properties

An In-Depth Technical Guide to 5-(sec-Butoxy)-3-chloropyridazine: Properties, Synthesis, and Applications in Drug Discovery

This guide offers a comprehensive technical overview of 5-(sec-Butoxy)-3-chloropyridazine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and the well-established chemistry of the chloropyridazine scaffold to provide researchers and scientists with a robust working knowledge of its core chemical properties, expected reactivity, and potential applications.

5-(sec-Butoxy)-3-chloropyridazine belongs to the pyridazine class of heterocycles, which are known for their utility as pharmacophores in a variety of therapeutic areas.[1] The presence of a chlorine atom at the 3-position and a sec-butoxy group at the 5-position imparts specific reactivity and physical properties that are advantageous for its use as a synthetic intermediate.

Table 1: Predicted Physicochemical Properties of 5-(sec-Butoxy)-3-chloropyridazine

| Property | Predicted Value | Comments |

| Molecular Formula | C₈H₁₁ClN₂O | Based on structure |

| Molecular Weight | 186.64 g/mol | Calculated from the molecular formula.[2] |

| Appearance | Likely a solid or oil | Based on similar substituted pyridazines. |

| Boiling Point | Not available | Expected to be relatively high due to polarity. |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO) | Based on general solubility of similar heterocycles. |

| LogP | ~2.5 - 3.5 | Estimated based on related structures. |

The pyridazine core is a privileged scaffold in medicinal chemistry, often found in agents targeting various biological pathways.[3] The strategic placement of the chloro and sec-butoxy groups allows for selective functionalization, making it a versatile intermediate in the synthesis of more complex molecules.

Synthesis and Manufacturing

The synthesis of 5-(sec-Butoxy)-3-chloropyridazine would likely proceed through a nucleophilic aromatic substitution (SNAr) reaction on a dichloropyridazine precursor. A common and effective method involves the reaction of 3,5-dichloropyridazine with sec-butanol in the presence of a suitable base.

Proposed Synthetic Protocol:

-

Reaction Setup: To a solution of 3,5-dichloropyridazine in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium sec-butoxide or a combination of sec-butanol and a strong base like sodium hydride (NaH).

-

Reaction Conditions: The reaction is typically carried out at room temperature to a slightly elevated temperature (e.g., 50-80 °C) to facilitate the substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 5-(sec-butoxy)-3-chloropyridazine.

This synthetic approach is analogous to the preparation of other alkoxy-substituted chloropyridazines, which are common intermediates in pharmaceutical synthesis.[4]

Caption: Proposed synthesis of 5-(sec-Butoxy)-3-chloropyridazine.

Chemical Reactivity and Derivatization

The reactivity of 5-(sec-Butoxy)-3-chloropyridazine is primarily dictated by the chloro substituent at the 3-position, which is susceptible to nucleophilic displacement. This makes it an excellent electrophilic partner in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone for introducing diverse functional groups and building molecular complexity. For instance, reaction with primary or secondary amines would yield the corresponding 3-amino-5-(sec-butoxy)pyridazine derivatives, which are valuable scaffolds in drug discovery.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of derivatives.[6]

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.

-

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of C-N bonds by coupling with a wide range of amines.

Caption: Key reaction pathways for 5-(sec-Butoxy)-3-chloropyridazine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the sec-butoxy group, including a multiplet for the methine proton and signals for the two methyl groups (a doublet and a triplet). The pyridazine ring protons will appear as doublets in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the four carbons of the sec-butoxy group and the four distinct carbons of the pyridazine ring. The carbon attached to the chlorine atom will likely appear in the range of 150-160 ppm.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.[8]

Table 2: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Comments |

| [M+H]⁺ | 187.06 | For C₈H₁₁ClN₂O |

| [M+H+2]⁺ | 189.06 | Isotopic peak due to ³⁷Cl |

Applications in Drug Discovery and Medicinal Chemistry

The chloropyridazine moiety is a key structural element in numerous biologically active compounds.[9] Its ability to act as a versatile synthetic handle allows for the exploration of a large chemical space, which is crucial in lead optimization.

As a Scaffold for Kinase Inhibitors

Substituted pyridazines have been investigated as inhibitors of various kinases, which are important targets in oncology and immunology. The 3-chloro position provides a convenient attachment point for fragments that can interact with the hinge region of the kinase active site.

In the Synthesis of Anticancer Agents

The pyridazine ring is present in several compounds with demonstrated anticancer activity.[3] The ability to readily modify the 3- and 5-positions of the pyridazine core allows for the fine-tuning of pharmacological properties to enhance potency and selectivity.

Development of Agrochemicals

Beyond pharmaceuticals, substituted pyridazines have also found applications in the agrochemical industry as herbicides and fungicides.[10] The structural features of 5-(sec-Butoxy)-3-chloropyridazine make it a potential starting material for the synthesis of new crop protection agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-(sec-Butoxy)-3-chloropyridazine is not available, general precautions for handling chlorinated heterocyclic compounds should be followed. Based on data for similar compounds, it may cause skin and eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

5-(sec-Butoxy)-3-chloropyridazine is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its predictable reactivity, centered around the chloro-substituent, allows for the straightforward synthesis of a diverse range of derivatives. While direct experimental data is limited, the well-understood chemistry of the chloropyridazine scaffold provides a strong foundation for its application in the development of novel and functional molecules. Researchers utilizing this compound can anticipate a reliable and adaptable intermediate for their synthetic endeavors.

References

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023).

- TCI Chemicals. (2025).

-

PubChem. (n.d.). 5-Chloropyridazin-3(2H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloropyridazine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A PALLADIUM-CATALYZED SYNTHESIS OF α-CARBOLINE: 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE AND α-CARBOLINE. Retrieved from [Link]

- Google Patents. (n.d.). WO2023213626A1 - Use of (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine for controlling unwanted microorganisms.

-

Aaron Chemicals. (n.d.). 3-chloro-5-methylpyridazine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-METHYLPYRIDAZINE. Retrieved from [Link]

- Park, H., Lee, S., Kim, H., Kim, J., & Lee, J. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Bioorganic & Medicinal Chemistry, 123, 117289.

- de Almeida, L. A. F., da Silva, F. M. A., de Lima, B. R., de Sousa, A. B. B., da Silva Filho, F. A., Leocadio, B. R. C., ... & Pinheiro, M. L. B. (2025). Dereplication of Isoquinoline-Derived Alkaloids from the Trunk Bark of Unonopsis rufescens by LC-MS/MS. Journal of the Brazilian Chemical Society, 36, 1-13.

- Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Chemistry, 2020.

-

Chemspace. (n.d.). 3-chloro-5-methylpyridazine. Retrieved from [Link]

-

University of Florida. (n.d.). Pyridazine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Tert-Butoxy)-6-Chloropyridazine. Retrieved from [Link]

- El-Gendy, M. A. A., & El-Sayed, M. A. (2014). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 6(5), 374-380.

- Apollo Scientific. (n.d.).

-

PharmaFeatures. (2022). Revisiting Macrocycles in Drug Discovery. Retrieved from [Link]

- Baars, H., & Werdich, A. A. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2453-2479.

- Singh, R., & Sharma, A. (2024).

-

ChemConnections. (n.d.). Information from Mass Spectrometry. Retrieved from [Link]

- Nena, M. (2024). Natural Compounds Applications in Drug Discovery and Development. Processes, 12(6), 1146.

-

Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to Organometallic Chemists. Retrieved from [Link]

-

ATB. (n.d.). Butoxybenzene. Retrieved from [Link]

- Uritu, C. M., Bosînceanu, R., & Mihai, M. (2023). Mass Spectrometry of Esterified Cyclodextrins. Polymers, 15(4), 1022.

- MilliporeSigma. (2025). Safety Data Sheet: 4-Amino-5-bromo-2-chloropyridine.

- Wang, Y., Li, Y., Wang, Y., & Li, X. (2022). Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. Molecules, 27(19), 6608.

-

SpectraBase. (n.d.). 1-Tert-butoxy-3-phenoxy-propan-2-ol. Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. 3-(Tert-Butoxy)-6-Chloropyridazine | C8H11ClN2O | CID 2763957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. chemconnections.org [chemconnections.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aaronchem.com [aaronchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Structure Elucidation of 5-(sec-Butoxy)-3-chloropyridazine: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Regiochemical Proof, NMR Causality, and Self-Validating Methodologies

Executive Summary

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, prized for its high dipole moment, weak basicity, and dual hydrogen-bonding capacity[1]. Among its derivatives, 5-(sec-butoxy)-3-chloropyridazine (CAS 1346698-34-7) serves as a highly versatile building block[2][3]. The presence of a C3-chlorine atom enables downstream cross-electrophile coupling[4], while the C5-alkoxy group modulates the electronic landscape of the ring.

However, functionalizing the pyridazine core often yields complex regioisomeric mixtures (e.g., 3,4-, 3,5-, or 3,6-disubstitution). Unambiguous structure elucidation is therefore a critical bottleneck. This whitepaper details the causal logic and self-validating analytical protocols required to definitively prove the 3,5-regiochemistry of 5-(sec-butoxy)-3-chloropyridazine using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Strategy & Causality

The elucidation of heterocyclic structures cannot rely on 1D NMR chemical shifts alone due to the complex interplay of inductive and resonance effects. Instead, our strategy relies on two immutable physical properties: isotopic mass distribution and scalar ( J ) coupling networks .

The Isotopic Causality (HRMS)

Chlorine naturally exists as two stable isotopes, 35Cl and 37Cl , in a roughly 3:1 ratio. By employing HRMS, we not only validate the exact molecular formula ( C8H11ClN2O ) but also use the distinctive M / M+2 isotopic signature as an internal validation that the halogen has not been displaced during prior synthetic steps.

The J -Coupling Argument (NMR Logic)

The most elegant proof of regiochemistry in this molecule lies in the 1H NMR coupling constants of the ring protons. The pyridazine ring contains two protons. Depending on the substitution pattern, their scalar coupling ( J ) will instantly reveal their spatial relationship[5]:

-

3,4-substitution: Protons at C5 and C6 exhibit an ortho coupling ( 3J≈4.5−5.5 Hz ).

-

3,6-substitution: Protons at C4 and C5 exhibit an ortho coupling ( 3J≈8.5−9.0 Hz ).

-

3,5-substitution: Protons at C4 and C6 exhibit a meta coupling ( 4J≈1.5−2.5 Hz ).

By observing a tight doublet with a J -value of ~2.0 Hz, we can immediately isolate the 3,5-isomer. Heteronuclear Multiple Bond Correlation (HMBC) is then deployed to map the exact placement of the chloro and sec-butoxy substituents onto this verified skeleton.

Fig 1. Self-validating workflow for the structural elucidation of substituted pyridazines.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the analytical workflow must be self-validating. The following protocols incorporate internal checks to eliminate instrumental or user-induced artifacts[6].

Protocol A: NMR Sample Preparation & System Suitability

Causality: Paramagnetic impurities and undissolved particulates distort magnetic field homogeneity, leading to broadened lines that obscure critical 4J meta-couplings.

-

Dissolution: Accurately weigh 15.0 mg of the analyte. Dissolve completely in 0.6 mL of high-purity CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal zero-point reference, ensuring chemical shift absolute accuracy.

-

Filtration: Pass the solution through a tightly packed glass wool plug directly into a precision 5 mm NMR tube. This removes microscopic particulates.

-

Shimming (Validation Step): Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium frequency. Perform gradient shimming (Z1-Z5). Validation Gate: Do not proceed unless the TMS signal exhibits a linewidth at half-height ( Δν1/2 ) of ≤0.8 Hz .

Protocol B: Multi-Dimensional NMR Acquisition

Causality: Incorrect pulse widths lead to signal loss and phase distortions in 2D NMR, rendering HMBC cross-peaks unreliable.

-

Pulse Calibration: Execute a nutation experiment to determine the exact 90° pulse width (P1) for the 1H channel in the specific sample matrix.

-

1D 1H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Reasoning: A long D1 ensures complete longitudinal relaxation ( T1 ) for accurate proton integration.

-

1D 13C{1H} Acquisition: Acquire 512 scans using WALTZ-16 proton decoupling. Set D1 to 2.0 seconds.

-

2D HSQC & HMBC Acquisition: Acquire gradient-selected spectra. For HMBC, parameterize the long-range coupling delay to target nJCH=8 Hz (Delay = 1/(2×8)=62.5 ms ). This is the optimal window for observing 2-bond and 3-bond correlations in electron-deficient heterocycles.

Data Interpretation & Regiochemical Assignment

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry (ESI-TOF) Data | Ion Species | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Error (ppm) | Isotope Ratio ( 35Cl : 37Cl ) | | :--- | :--- | :--- | :--- | :--- | | [M+H]+ | 187.0633 | 187.0631 | -1.0 | 3 : 1 (Confirmed) |

Table 2: NMR Assignments (400 MHz for 1H , 100 MHz for 13C , CDCl3 ) | Position | 13C Shift (ppm) | 1H Shift (ppm) | Multiplicity ( J in Hz) | Integration | Key HMBC Correlations | | :--- | :--- | :--- | :--- | :--- | :--- | | 3 (C-Cl) | 155.0 | - | - | - | - | | 4 (C-H) | 115.2 | 6.85 | d (2.0) | 1H | C3, C5, C6 | | 5 (C-O) | 158.4 | - | - | - | - | | 6 (C-H) | 145.1 | 8.30 | d (2.0) | 1H | C4, C5 | | 1' (O-CH) | 75.3 | 4.80 | sextet (6.0) | 1H | C5, C2', C3', C4' | | 2' ( CH2 ) | 29.1 | 1.75 | m | 2H | C1', C3', C4' | | 3' ( CH3 ) | 9.5 | 0.95 | t (7.5) | 3H | C1', C2' | | 4' ( CH3 ) | 19.2 | 1.35 | d (6.0) | 3H | C1', C2' |

The HMBC Regiochemical Proof

The 1D 1H NMR spectrum reveals two aromatic protons at δ 8.30 and δ 6.85. The J -coupling of 2.0 Hz confirms they are meta to each other, proving the 3,5-substitution pattern.

To assign which proton is at C4 and which is at C6, we look at the electronic environment and HMBC correlations:

-

Electronic Deshielding: The nitrogen atom at position 1 exerts a massive inductive and anisotropic deshielding effect on the adjacent C6 position[1]. Consequently, H6 is assigned to the downfield signal at δ 8.30. H4, flanked by the electron-donating sec-butoxy group, is shielded and appears at δ 6.85.

-

HMBC Mapping: The methine proton of the sec-butoxy group (H1' at δ 4.80) shows a strong 3-bond ( 3J ) correlation across the oxygen atom to the quaternary carbon at δ 158.4, definitively assigning C5.

-

Cross-Validation: H6 ( δ 8.30) shows a 2J correlation to C5 and a 3J correlation to C4. H4 ( δ 6.85) shows a 2J correlation to C5 and a 2J correlation to the chlorinated carbon C3 ( δ 155.0).

Fig 2. Key HMBC correlations establishing the 3-chloro-5-alkoxy regiochemistry.

Conclusion

The structure of 5-(sec-butoxy)-3-chloropyridazine is unambiguously confirmed through a combination of isotopic mass profiling and rigorous 2D NMR analysis. The observation of a 2.0 Hz 4J coupling between the ring protons immediately isolates the 3,5-disubstitution pattern. Subsequent HMBC correlations interlock the heteroatomic substituents to the carbon framework, providing a self-validating, mathematically sound proof of regiochemistry that ensures high fidelity for downstream drug development applications.

References

-

The pyridazine heterocycle in molecular recognition and drug discovery National Institutes of Health (NIH) - PubMed Central URL:[Link]

-

Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis National Institutes of Health (NIH) - PubMed Central URL:[Link]

-

Electrochemical Arylation Reaction Chemical Reviews - ACS Publications URL:[Link]

-

Pyridazines. IX. Proton magnetic resonance studies of pyridazine, pyrazine, and substituted pyridazines Journal of Physical Chemistry - ACS Publications URL:[Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. CAS 1346698-34-7: 3-Cloro-5-(1-metilpropoxi)piridazina [cymitquimica.com]

- 4. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-(sec-Butoxy)-3-chloropyridazine

Introduction

5-(sec-Butoxy)-3-chloropyridazine is a valuable heterocyclic building block in the fields of medicinal chemistry and drug discovery. The pyridazine core is a key pharmacophore in numerous therapeutic agents, and the specific substitution pattern of a sec-butoxy group at the 5-position and a chlorine atom at the 3-position allows for further functionalization, making it a versatile intermediate for the synthesis of complex molecules with potential biological activity. This guide provides a comprehensive overview of the primary synthetic pathway to 5-(sec-Butoxy)-3-chloropyridazine, focusing on the underlying chemical principles, a detailed experimental protocol, and practical insights for researchers and drug development professionals.

The synthesis of 5-(sec-Butoxy)-3-chloropyridazine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 3,5-dichloropyridazine. The electron-deficient nature of the pyridazine ring, further activated by the two chloro substituents, makes it susceptible to attack by nucleophiles.[1]

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct route to 5-(sec-Butoxy)-3-chloropyridazine involves the reaction of 3,5-dichloropyridazine with a sec-butoxide salt. This reaction is a classic example of a nucleophilic aromatic substitution, where the alkoxide ion displaces one of the chloride ions on the pyridazine ring.

Caption: General workflow for the synthesis of 5-(sec-Butoxy)-3-chloropyridazine.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of 5-(sec-Butoxy)-3-chloropyridazine.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3,5-Dichloropyridazine | 1837-55-4 | 148.98 | 10.0 g | 0.067 mol |

| sec-Butanol | 78-92-2 | 74.12 | 7.5 g (9.3 mL) | 0.101 mol |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 3.2 g | 0.080 mol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | 100 mL | - |

| Ethyl Acetate | 141-78-6 | - | 300 mL | - |

| Brine | - | - | 100 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - |

Procedure:

-

Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel, add sodium hydride (3.2 g, 0.080 mol, 1.2 eq) under a nitrogen atmosphere.

-

Solvent Addition: Add anhydrous THF (100 mL) to the flask.

-

Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add sec-butanol (7.5 g, 0.101 mol, 1.5 eq) dropwise from the dropping funnel over 30 minutes. Hydrogen gas will evolve during this step. Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure the formation of sodium sec-butoxide.

-

Addition of 3,5-Dichloropyridazine: In a separate flask, dissolve 3,5-dichloropyridazine (10.0 g, 0.067 mol, 1.0 eq) in anhydrous THF (100 mL). Add this solution to the reaction mixture at 0 °C.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Wash the combined organic layers with water (100 mL) and then with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-(sec-Butoxy)-3-chloropyridazine as a solid.

Mechanism and Rationale

The synthesis proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.

Caption: The two-step mechanism of the SNAr reaction.

Expertise & Experience Insights:

-

Choice of Base and Alkoxide Formation: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates sec-butanol to form the highly nucleophilic sodium sec-butoxide in situ. The in situ formation is preferred as it avoids the need to handle the often hygroscopic and less stable alkoxide salt directly. Potassium tert-butoxide can also be used as a strong base.[2]

-

Solvent Selection: Anhydrous polar aprotic solvents like THF or DMF are ideal for SNAr reactions. They can solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to attack the electron-deficient pyridazine ring.

-

Regioselectivity: The two chlorine atoms in 3,5-dichloropyridazine are not chemically equivalent. The C5 position is generally more susceptible to nucleophilic attack than the C3 position. This can be attributed to a combination of electronic and steric factors. While mono-substitution is generally favored, careful control of reaction temperature and stoichiometry is crucial to minimize the formation of the di-substituted byproduct.[1] Using a slight excess of the alkoxide helps to drive the reaction to completion for the mono-substitution while minimizing the di-substitution.

-

Reaction Monitoring: TLC is a simple and effective way to monitor the progress of the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (3,5-dichloropyridazine) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

Safety Considerations

-

3,5-Dichloropyridazine: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat in a well-ventilated fume hood.

-

Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon). Mineral oil dispersion helps to reduce its pyrophoric nature, but care must still be taken.

-

sec-Butanol: This is a flammable liquid and can cause eye irritation. Handle in a well-ventilated area and away from ignition sources.

-

Tetrahydrofuran (THF): THF is a highly flammable liquid and can form explosive peroxides upon exposure to air and light. Use only peroxide-free THF and handle in a well-ventilated area.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Incomplete formation of the alkoxide due to moisture. | Ensure all glassware is flame-dried and all reagents and solvents are anhydrous. |

| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature to reflux and/or extend the reaction time, monitoring by TLC. | |

| Formation of Di-substituted Product | Excess of the nucleophile or prolonged reaction time at high temperature. | Use a controlled amount of the alkoxide (e.g., 1.2 equivalents) and monitor the reaction closely to stop it once the starting material is consumed. |

| Difficult Purification | Close Rf values of the product and starting material or byproducts. | Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation. |

Conclusion

The synthesis of 5-(sec-Butoxy)-3-chloropyridazine via nucleophilic aromatic substitution is a robust and reliable method. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can efficiently produce this valuable intermediate for further synthetic applications. Adherence to proper safety protocols is paramount when handling the hazardous reagents involved in this synthesis.

References

-

Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1235-1253. [Link]

-

Biotage. (n.d.). Competition experimentation approach. The Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 3,5-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 3. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation | MDPI [mdpi.com]

5-(sec-Butoxy)-3-chloropyridazine (CAS 1346698-34-7): A Comprehensive Technical Guide to Synthesis, Reactivity, and Application

Executive Summary

In modern drug discovery and agrochemical development, the pyridazine ring serves as a privileged pharmacophore, frequently deployed in kinase inhibitors and central nervous system (CNS) modulators due to its favorable physicochemical properties and hydrogen-bonding capabilities. 5-(sec-Butoxy)-3-chloropyridazine (CAS: 1346698-34-7) [1] is a critical, highly functionalized heterocyclic building block.

The primary challenge in utilizing this scaffold lies in the regioselective differentiation of the C3 and C5 positions. As a Senior Application Scientist, I have structured this guide to move beyond basic empirical procedures. Here, we dissect the thermodynamic causality governing pyridazine reactivity and detail a self-validating, field-proven synthetic protocol that guarantees absolute regioisomeric fidelity.

Physicochemical Profiling

Understanding the baseline computational and physical properties of 5-(sec-butoxy)-3-chloropyridazine is essential for predicting its behavior in downstream cross-coupling reactions and biological systems.

| Property | Value / Description |

| Chemical Name | 5-(sec-Butoxy)-3-chloropyridazine |

| CAS Number | 1346698-34-7[1] |

| Molecular Formula | C₈H₁₁ClN₂O |

| Molecular Weight | 186.64 g/mol [1] |

| Topological Polar Surface Area (TPSA) | ~35.0 Ų |

| Hydrogen Bond Donors / Acceptors | 0 / 3 |

| Rotatable Bonds | 4 |

| Reactivity Profile | Electrophilic at C3 (cross-coupling ready); stable ether linkage at C5. |

Mechanistic Causality: The Regioselectivity Challenge

A common pitfall in the synthesis of 3-chloro-5-alkoxypyridazines is attempting a direct Nucleophilic Aromatic Substitution (SNAr) on the commercially available 3,5-dichloropyridazine.

Why does this fail? The selectivity of substitution on polyhalogenated heteroarenes is fundamentally governed by the Bond Dissociation Enthalpy (BDE) of the respective C–X bonds. Extensive computational work by Houk and Merlic[2] demonstrates that the C–Cl bond α to the nitrogen atom (the C3 position) requires significantly less energy to break than the distal C5 position[3].

Because the C3 position is highly activated by the adjacent nitrogen's inductive and resonance effects, a direct reaction between 3,5-dichloropyridazine and sodium sec-butoxide will preferentially yield the undesired 3-(sec-butoxy)-5-chloropyridazine . To synthesize the target compound, we must bypass this thermodynamic bias using a directed synthetic route[4].

Figure 1: The thermodynamic regioselectivity challenge in pyridazine functionalization.

Validated Synthetic Methodology: The Directed Route

To achieve absolute regiocontrol, we adapt a highly robust, large-scale synthetic strategy originally developed for 5-alkoxy-3-chloropyridazines[4]. This method utilizes 4,5-dichloro-3(2H)-pyridazinone as the starting material.

By utilizing the pyridazinone tautomer, the C3 position is masked as a carbonyl. Consequently, the C5-Cl bond becomes a vinylogous acid chloride (β to the carbonyl). Nucleophilic attack at C5 is now highly favored because the resulting negative charge can be delocalized directly onto the electronegative C3 oxygen via a Michael-type addition-elimination mechanism.

Step-by-Step Experimental Protocol

Step 1: N-Protection

-

Procedure: Suspend 4,5-dichloro-3(2H)-pyridazinone in anhydrous dichloromethane (DCM). Add 1.5 equivalents of 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir at room temperature until complete.

-

Causality: The acidic N-H proton must be protected as a tetrahydropyranyl (THP) acetal. Failure to do so will result in the strong alkoxide base deprotonating the nitrogen in Step 2, forming an unreactive anionic pyridazinone core.

Step 2: Regioselective Alkoxylation (SNAr)

-

Procedure: In a separate flask, generate sodium sec-butoxide by reacting sec-butanol with sodium hydride (NaH) in anhydrous THF at 0 °C. Slowly add this alkoxide solution to the THP-protected intermediate from Step 1.

-

Causality: The alkoxide exclusively attacks the highly electrophilic C5 position (vinylogous to the carbonyl), displacing the chlorine to yield 2-THP-4-chloro-5-(sec-butoxy)-3(2H)-pyridazinone[4].

Step 3: Catalytic Dehalogenation

-

Procedure: Dissolve the crude intermediate in methanol. Add sodium acetate (to scavenge generated HCl) and 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) until hydrogen uptake ceases.

-

Causality: This step cleanly removes the unreacted, sterically hindered C4-chlorine atom, simplifying the scaffold[4].

Step 4: Acidic Deprotection

-

Procedure: Treat the reaction mixture with methanolic HCl (or trifluoroacetic acid) at room temperature for 2 hours.

-

Causality: The acid hydrolyzes the THP protecting group, restoring the 3(2H)-pyridazinone core.

Step 5: Chlorination

-

Procedure: Isolate the 5-(sec-butoxy)-3(2H)-pyridazinone and suspend it in neat phosphorus oxychloride (POCl₃). Heat to reflux (105 °C) for 4–6 hours. Quench carefully over ice.

-

Causality: POCl₃ converts the pyridazinone (which tautomerizes to a 3-hydroxypyridazine) into the final 5-(sec-butoxy)-3-chloropyridazine . This finalizes the strategic bypass, yielding the target compound with >99% regiopurity[4].

Figure 2: The self-validating, six-step directed synthesis of 5-(sec-butoxy)-3-chloropyridazine.

Downstream Applications in Drug Development

Once 5-(sec-butoxy)-3-chloropyridazine is successfully synthesized, the remaining C3-Cl bond serves as an ideal electrophile for Suzuki-Miyaura cross-coupling [3].

Because the C3-Cl bond is α to the nitrogen, it undergoes rapid oxidative addition with Palladium(0) catalysts. Researchers can utilize standard bidentate ligands (e.g., dppf) alongside Pd(OAc)₂ and aryl/heteroaryl boronic acids to construct complex bi-aryl systems[3]. The sec-butoxy group at the C5 position provides critical steric bulk and lipophilicity (LogP modulation), often utilized in medicinal chemistry to occupy hydrophobic pockets within kinase active sites while avoiding rapid metabolic degradation.

References

-

Bryant, R. D., Kunng, F.-A., & South, M. S. (2010). ChemInform Abstract: Large Scale Synthesis of 3-Chloro-5-methoxypyridazine. ResearchGate. Retrieved from:[Link]

-

Houk, K. N., Merlic, C. A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, ACS Publications. Retrieved from:[Link]

-

Chobanian, H. R., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, ACS Publications. Retrieved from:[Link]

Sources

Chemical Mechanism of Action: Electronic and Steric Profiling

An in-depth technical analysis of 5-(sec-Butoxy)-3-chloropyridazine requires a paradigm shift from traditional pharmacological whitepapers. Because this compound (CAS 1346698-34-7) is a highly specialized heterocyclic intermediate rather than a standalone therapeutic, its "mechanism of action" (MoA) is dual-faceted[1].

Chemically, its MoA is defined by its regioselective reactivity profile as an electrophile. Biologically, its MoA is defined by how its structural moieties—the diazine core and the sec-butoxy group—dictate target binding affinity once incorporated into a final Active Pharmaceutical Ingredient (API), such as dihydroorotate dehydrogenase (DHODH) or kinase inhibitors[2].

This whitepaper dissects both the chemical reactivity mechanisms and the downstream pharmacodynamic contributions of this critical building block.

The synthetic utility of 5-(sec-Butoxy)-3-chloropyridazine is governed by the precise "push-pull" electronics of its substituents, which dictate its behavior in cross-coupling and substitution workflows.

-

The Diazine Core (Electron Sink): The pyridazine ring contains two adjacent nitrogen atoms (N1, N2) that exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, priming the ring for Nucleophilic Aromatic Substitution (SNAr).

-

C3-Chlorine (Activated Leaving Group): Positioned adjacent to the N2 nitrogen, the C3-chlorine is highly activated. During nucleophilic attack, the intermediate Meisenheimer complex is stabilized by the adjacent electronegative nitrogen, facilitating the rapid expulsion of the chloride ion.

-

C5-sec-Butoxy Group (Electronic & Steric Modulator): The oxygen atom donates electron density via resonance (+M effect) into the ring. This partially tempers the extreme electrophilicity of the pyridazine, preventing unwanted side reactions like ring-opening. Furthermore, the bulky, branched sec-butyl chain provides critical steric shielding, ensuring that incoming nucleophiles or palladium complexes strictly target the C3 position.

Chemical reactivity workflow of 5-(sec-Butoxy)-3-chloropyridazine.

Pharmacodynamic Translation: The Scaffold's Biological Mechanism

Once 5-(sec-Butoxy)-3-chloropyridazine is synthesized into a final API, the scaffold plays a direct, causal role in the biological MoA[3].

-

Hinge Region Binding: The N1 and N2 atoms of the pyridazine ring act as potent, directional hydrogen-bond acceptors. In targeted kinase inhibitors, these nitrogens frequently interact with the backbone amides of the kinase hinge region, anchoring the drug in the ATP-binding site.

-

Hydrophobic Pocket Occupation: The sec-butoxy group is not merely a synthetic directing group; it acts as a lipophilic pharmacophore. In targets like DHODH, the branched aliphatic chain projects into specific hydrophobic sub-pockets. This interaction increases binding enthalpy through Van der Waals forces and drives binding entropy by displacing high-energy, ordered water molecules from the binding site[2].

Pharmacodynamic binding model of the pyridazine scaffold in biological targets.

Self-Validating Experimental Workflows

To harness the chemical mechanism of 5-(sec-Butoxy)-3-chloropyridazine, precise protocols must be employed. The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure causal verification of the reaction mechanism.

Protocol A: Regioselective SNAr with Primary Amines

Objective: Exploit the low LUMO of the pyridazine core for C3-amination. Causality & Design: Diisopropylethylamine (DIPEA) is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high dielectric constant stabilizes the highly polar Meisenheimer transition state.

-

Preparation: In an oven-dried 50 mL Schlenk flask, dissolve 5-(sec-Butoxy)-3-chloropyridazine (1.0 eq, MW: 186.64 g/mol ) in anhydrous NMP to achieve a 0.2 M concentration.

-

Reagent Addition: Add the primary amine nucleophile (1.2 eq) followed dropwise by DIPEA (2.0 eq).

-

Thermal Activation: Heat the reaction mixture to 120°C under a strict argon atmosphere for 12 hours.

-

In-Process Control (IPC): At the 8-hour mark, extract a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. Validation Check: The protocol is validated by the complete disappearance of the starting material mass signal (m/z 187.1 [M+H]⁺) and the emergence of the product mass[2].

-

Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to strip away residual NMP.

-

Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C3 position using an aryl boronic acid. Causality & Design: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is notoriously sluggish when coupling electron-deficient heteroaryls like pyridazine.

-

Preparation: Charge a microwave-safe vial with 5-(sec-Butoxy)-3-chloropyridazine (1.0 eq), the desired aryl boronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

-

Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M). Add Pd(dppf)Cl₂ (0.05 eq) rapidly to minimize air exposure.

-

Reaction: Seal the vial and heat at 90°C for 4 hours.

-

IPC: Monitor via TLC (UV active at 254 nm). Validation Check: The starting material spot must be completely consumed, confirming that the oxidative addition of the C-Cl bond to the Pd(0) species was successful.

-

Workup & Isolation: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, concentrate, and purify via reverse-phase HPLC if trace palladium impurities remain.

Quantitative Data: Reactivity Metrics

The following table summarizes the kinetic and yield parameters for the functionalization of 5-(sec-Butoxy)-3-chloropyridazine, demonstrating the robust nature of its regioselective chemical mechanism.

| Reaction Type | Reagents & Catalyst | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity |

| SNAr (Primary Amine) | R-NH₂, DIPEA, NMP | 120 | 12 | >95 | >99:1 (C3 only) |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 90 | 4 | 88 | >99:1 (C3 only) |

| Buchwald-Hartwig | R₂NH, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 100 | 8 | 85 | >99:1 (C3 only) |

References

- Title: WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors (Patent detailing Pyridazine derivatives)

Sources

An Exploratory Whitepaper on the Potential Biological Activity of 5-(sec-Butoxy)-3-chloropyridazine

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to form hydrogen bonds have made it a cornerstone for the development of a wide array of therapeutic agents.[1] Pyridazine derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4] The substitutable nature of the pyridazine ring allows for fine-tuning of its physicochemical and biological properties, making it an attractive starting point for drug discovery campaigns.[2][5] This in-depth technical guide will explore the untapped potential of a novel derivative, 5-(sec-Butoxy)-3-chloropyridazine, and propose a comprehensive research framework for elucidating its biological activities.

Physicochemical Properties of 5-(sec-Butoxy)-3-chloropyridazine

While experimental data for 5-(sec-Butoxy)-3-chloropyridazine is not yet available, its physicochemical properties can be predicted to guide initial experimental design. These predictions are based on the known properties of the pyridazine core and the influence of the chloro and sec-butoxy substituents.

| Property | Predicted Value |

| Molecular Formula | C8H11ClN2O |

| Molecular Weight | 186.64 g/mol |

| LogP (Predicted) | 2.5 - 3.5 |

| Topological Polar Surface Area (TPSA) | 38.6 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Proposed Synthesis of 5-(sec-Butoxy)-3-chloropyridazine

The synthesis of 5-(sec-Butoxy)-3-chloropyridazine can be approached through a nucleophilic aromatic substitution reaction, a common method for functionalizing chloropyridazines. The proposed synthetic route is outlined below.

Figure 1: Proposed synthesis workflow for 5-(sec-Butoxy)-3-chloropyridazine.

Step-by-Step Synthesis Protocol:

-

Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). To this, add sodium hydride (NaH) as a 60% dispersion in mineral oil. Cool the suspension to 0°C in an ice bath. Slowly add sec-butanol dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium sec-butoxide.

-

Nucleophilic Aromatic Substitution: Dissolve 3,5-dichloropyridazine in anhydrous THF in a separate flask. Slowly add this solution to the prepared sodium sec-butoxide solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water at 0°C. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 5-(sec-Butoxy)-3-chloropyridazine.

-

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Biological Activities and Proposed Experimental Evaluation

Based on the extensive literature on pyridazine derivatives, we hypothesize that 5-(sec-Butoxy)-3-chloropyridazine may possess anticancer, anti-inflammatory, and antimicrobial activities.[4][6] The following sections detail the proposed experimental workflows to investigate these potential activities.

Anticancer Activity

The pyridazine scaffold is a common feature in many anticancer agents, with some derivatives acting as kinase inhibitors or inducing apoptosis.[1][7]

Figure 2: Experimental workflow for evaluating the anticancer potential of 5-(sec-Butoxy)-3-chloropyridazine.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 5-(sec-Butoxy)-3-chloropyridazine in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the compound or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Anti-inflammatory Activity

Pyridazine derivatives have been reported to modulate inflammatory pathways by targeting key mediators like TNF-α and IL-6.[8]

Figure 3: Experimental workflow for assessing the anti-inflammatory properties of 5-(sec-Butoxy)-3-chloropyridazine.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 5-(sec-Butoxy)-3-chloropyridazine for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the amount of nitrite, a stable product of NO, using a sodium nitrite standard curve. A decrease in NO production in the presence of the compound would indicate potential anti-inflammatory activity.

Antimicrobial Activity

The pyridazine nucleus is present in several antimicrobial agents.[6] The chloro and alkoxy substituents on the target molecule may contribute to its antimicrobial potential.

Figure 4: Experimental workflow for determining the antimicrobial efficacy of 5-(sec-Butoxy)-3-chloropyridazine.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare two-fold serial dilutions of 5-(sec-Butoxy)-3-chloropyridazine in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.

Conclusion and Future Directions

This whitepaper outlines a comprehensive strategy for the synthesis and biological evaluation of the novel compound 5-(sec-Butoxy)-3-chloropyridazine. The proposed research plan is grounded in the well-established pharmacological importance of the pyridazine scaffold. Positive results from the initial screening assays will warrant further investigation, including in vivo efficacy studies in relevant animal models and mechanism of action studies to identify specific molecular targets. The exploration of this and other novel pyridazine derivatives holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

- Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 Source: PubMed URL

- Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy Source: PMC URL

- Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL

- Source: IJCRT.

- Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: Research Journal of Pharmacy and Technology URL

- Title: “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field Source: SCIRP URL

- Title: SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines Source: Liberty University URL

- Title: A Short Review on Biological Potential Thiopyridazine Analogues Source: ResearchGate URL

- Title: Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives Source: JOCPR URL

- Title: Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds Source: ResearchGate URL

- Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK)

- Title: Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(sec-Butoxy)-3-chloropyridazine safety and handling

Advanced Safety, Handling, and Reactivity Profiling of 5-(sec-Butoxy)-3-chloropyridazine in Pharmaceutical Synthesis

Executive Summary & Mechanistic Overview

As a Senior Application Scientist in drug development, I frequently encounter halogenated heterocycles that serve as critical building blocks for Active Pharmaceutical Ingredients (APIs). Among these, 5-(sec-Butoxy)-3-chloropyridazine is a highly versatile intermediate. The pyridazine core is a privileged scaffold in medicinal chemistry, heavily utilized in the synthesis of kinase inhibitors and KATP channel modulators[1].

The synthetic utility of this compound stems from its distinct electronic profile. The two adjacent nitrogen atoms in the pyridazine ring exert a profound electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring[2]. This highly activates the C3-chlorine bond toward Nucleophilic Aromatic Substitution (SNAr) and cross-electrophile coupling (XEC) reactions[3]. The sec-butoxy group at the C5 position acts as a steric tuning element and provides lipophilicity, while mildly modulating the ring's electrophilicity via resonance. However, the very reactivity that makes this compound synthetically valuable also dictates its stringent safety and handling requirements.

Physicochemical Profiling

To establish a foundation for safe handling, we must first quantify the physical and hazard parameters of the compound. The data below summarizes the core physicochemical properties and Globally Harmonized System (GHS) classifications associated with this reactive intermediate.

| Property | Value | Mechanistic Implication |

| Chemical Name | 5-(sec-Butoxy)-3-chloropyridazine | Target for SNAr and XEC methodologies. |

| CAS Registry Number | 1346698-34-7[4][5] | Unique identifier for regulatory tracking. |

| Molecular Formula | C8H11ClN2O[4] | Defines stoichiometric requirements. |

| Molecular Weight | 186.64 g/mol [4] | Used for precise In-Process Control (IPC) mass tracking. |

| GHS Hazard Statements | H302, H315, H319, H335[6][7][8] | Indicates acute oral toxicity and severe mucosal/tissue irritation. |

| Storage Temperature | 2–8°C (Inert Atmosphere) | Prevents ambient hydrolysis and HCl gas generation. |

Toxicological Causality & Safety Framework

In chemical safety, we do not merely memorize hazard codes; we must understand their causality. The GHS classifications for 5-(sec-Butoxy)-3-chloropyridazine—specifically H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[6][7][8]—are direct macroscopic manifestations of its microscopic reactivity.

Because the C3 position is highly electrophilic, the compound does not discriminate between a synthetic nucleophile in a flask and a biological nucleophile in human tissue. If exposed to the skin, eyes, or respiratory tract, the compound undergoes an SNAr reaction with the thiol groups of cysteine residues or the primary amines of lysine residues in cellular proteins. This reaction proceeds via a dearomatized anionic Meisenheimer complex, ultimately resulting in the covalent modification of the protein and the release of hydrochloric acid (HCl)[2][9]. This localized acid generation and protein denaturation trigger acute inflammatory responses.

Mechanistic pathway of SNAr reactivity leading to either synthetic utility or cellular toxicity.

Advanced Handling, Storage, and Spill Mitigation

The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) emphasize that managing reactive chemicals requires process-specific controls rather than generic protocols[10][11][12][13].

-

Atmospheric and Thermal Control: The compound must be stored under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Exposure to ambient humidity can initiate slow hydrolysis of the C-Cl bond. This not only degrades the reagent but generates HCl gas, which can dangerously pressurize sealed storage containers and auto-catalyze further decomposition.

-

Personal Protective Equipment (PPE): Manipulations must be restricted to a certified chemical fume hood with a minimum face velocity of 100 fpm. Operators must wear double nitrile gloves (to prevent permeation of the lipophilic sec-butoxy moiety), chemical splash goggles, and a chemically resistant lab coat.

-

Spill Response: In the event of a spill, do not use water , as this accelerates HCl evolution. Instead, smother the spill with an inert, dry absorbent (e.g., vermiculite or dry sand). To chemically decontaminate the area, apply a dilute solution of a weak, sacrificial nucleophile (such as 5% sodium bicarbonate or dilute ethanolamine) to safely quench the residual electrophile before final mechanical cleanup.

Self-Validating Experimental Protocol: Controlled SNAr Coupling

To translate these safety principles into practice, I have designed a self-validating protocol for the SNAr coupling of 5-(sec-Butoxy)-3-chloropyridazine with a primary amine (e.g., benzylamine). A protocol is "self-validating" when it incorporates mandatory In-Process Controls (IPC) that prevent the operator from proceeding to hazardous workup steps until the dangerous starting material is confirmed to be fully consumed.

Step-by-Step Methodology:

-

Inert Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen for 15 minutes. Causality: Eliminates ambient moisture that could act as a competing oxygen-nucleophile.

-

Reagent Charging: Dissolve 1.0 equivalent of 5-(sec-Butoxy)-3-chloropyridazine in an anhydrous polar aprotic solvent (e.g., DMF or NMP, 0.2 M concentration). Causality: Polar aprotic solvents stabilize the transition state of the anionic Meisenheimer complex, accelerating the desired reaction safely[2][9].

-

Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to prevent it from protonating the incoming amine nucleophile.

-

Controlled Nucleophile Addition: Chill the reaction vessel to 0–5°C using an ice bath. Add 1.1 equivalents of the amine nucleophile dropwise over 10 minutes. Causality: SNAr reactions with activated chloropyridazines are highly exothermic. Thermal control prevents runaway kinetics and potential solvent boiling[12].

-

IPC Verification (Critical Safety Gate): Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Do not proceed until the mass peak corresponding to the unreacted electrophile (m/z ~187 [M+H]+) is completely absent. If present, add an additional 0.1 eq of amine and stir for 1 hour.

-

Quenching & Workup: Once IPC confirms 100% conversion, quench the reaction by slowly pouring the mixture into vigorously stirred ice-cold water. The neutralized product will typically precipitate and can be isolated via vacuum filtration, completely free of the hazardous starting material.

Self-validating SNAr experimental workflow with integrated in-process controls (IPC).

Sources

- 1. Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prezi.com [prezi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-(sec-Butoxy)-3-chloropyridazine_1346698-34-7_Hairui Chemical [hairuichem.com]

- 5. CAS 1346698-34-7: 3-Cloro-5-(1-metilpropoxi)piridazina [cymitquimica.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. watson-int.com [watson-int.com]

- 8. angenechemical.com [angenechemical.com]

- 9. thermofishersci.in [thermofishersci.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PT Notes [primatech.com]

- 12. Chemical Reactivity Hazards - Hazards Recognition | Occupational Safety and Health Administration [osha.gov]

- 13. connmaciel.com [connmaciel.com]

5-(sec-Butoxy)-3-chloropyridazine: A Technical Guide for Drug Discovery

Introduction: The Enduring Potential of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent electronic properties, including a π-deficient nature, and the capacity of the nitrogen atoms to engage in hydrogen bonding, have made it a cornerstone in the design of a multitude of bioactive molecules.[3] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[4] The strategic functionalization of the pyridazine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

This technical guide focuses on 5-(sec-Butoxy)-3-chloropyridazine, a derivative with significant potential for further elaboration in drug discovery programs. The presence of a chloro substituent provides a handle for cross-coupling reactions, while the sec-butoxy group can influence the molecule's lipophilicity and metabolic stability. This document will provide a comprehensive overview of the proposed synthesis, predicted physicochemical properties, and potential applications of this versatile building block.

Proposed Synthesis of 5-(sec-Butoxy)-3-chloropyridazine

The synthesis of 5-(sec-Butoxy)-3-chloropyridazine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction on a commercially available starting material, 3,5-dichloropyridazine.[5][6] The electron-deficient pyridazine ring, further activated by two electron-withdrawing chlorine atoms, is susceptible to attack by nucleophiles.[5]

Reaction Scheme

Caption: Proposed synthetic route for 5-(sec-Butoxy)-3-chloropyridazine via SNAr.

Experimental Protocol

Materials:

-

3,5-Dichloropyridazine (CAS: 1837-55-4)

-

sec-Butanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium sec-butoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous THF followed by sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Slowly add sec-butanol (1.05 equivalents) dropwise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium sec-butoxide.

-

Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium sec-butoxide, add a solution of 3,5-dichloropyridazine (1.0 equivalent) in anhydrous THF dropwise at room temperature.[5]

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, which may contain a mixture of regioisomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices and Potential Challenges

-

Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial to prevent the quenching of the highly reactive sodium hydride and the resulting sodium sec-butoxide by moisture.

-

In situ aeneration of Alkoxide: Preparing the sodium sec-butoxide in situ ensures its freshness and reactivity.

-

Regioselectivity: The two chlorine atoms in 3,5-dichloropyridazine are not chemically equivalent.[5] Nucleophilic attack can theoretically occur at either the C3 or C5 position. While mono-substitution is generally favored over di-substitution by controlling the stoichiometry of the nucleophile, the formation of a mixture of 5-(sec-Butoxy)-3-chloropyridazine and 3-(sec-Butoxy)-5-chloropyridazine is a possibility.[5] The regiochemical outcome can be influenced by steric and electronic factors, and careful chromatographic separation is likely necessary to isolate the desired isomer.

Physicochemical and Spectroscopic Profile (Predicted)

As this is a proposed molecule, experimental data is not available. The following properties are predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical and Spectroscopic Data for 5-(sec-Butoxy)-3-chloropyridazine

| Property | Predicted Value |

| Molecular Formula | C₈H₁₁ClN₂O |

| Molecular Weight | 186.64 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.5 (s, 1H, pyridazine H), ~7.0 (s, 1H, pyridazine H), ~4.8 (m, 1H, -OCH-), ~1.8 (m, 2H, -CH₂-), ~1.4 (d, 3H, -CH₃), ~1.0 (t, 3H, -CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~160 (C-O), ~150 (C-Cl), ~145 (pyridazine CH), ~120 (pyridazine CH), ~80 (-OCH-), ~30 (-CH₂-), ~20 (-CH₃), ~10 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3100-3000 (C-H aromatic), ~2980-2850 (C-H aliphatic), ~1600-1550 (C=N, C=C aromatic), ~1250 (C-O ether), ~800 (C-Cl) |

| Mass Spectrometry (EI) | m/z (%): 186/188 ([M]⁺, isotopic pattern for 1 Cl), fragments corresponding to loss of the sec-butoxy group and other characteristic fragmentations. |

Note: These are predicted values and may differ from experimental results. The exact chemical shifts in NMR will depend on the final isolated regioisomer.[7][8]

Reactivity and Potential for Further Functionalization

The chloro-substituent at the 3-position of 5-(sec-Butoxy)-3-chloropyridazine serves as a versatile handle for introducing further molecular diversity through various cross-coupling reactions.

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 1837-55-4: 3,5-Dichloropyridazine | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Pyridazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and agrochemical research. This guide provides a comprehensive exploration of the discovery and historical development of pyridazine compounds. We will delve into the initial serendipitous synthesis by Emil Fischer, the subsequent preparation of the parent heterocycle, and the evolution of synthetic methodologies that have enabled the widespread investigation of this unique scaffold. Furthermore, this document will trace the journey of pyridazines from academic curiosities to their current status as "privileged structures" in drug discovery, highlighting key milestones and the scientific rationale behind their application in treating a myriad of diseases.

Table of Contents

-

Introduction to the Pyridazine Core

-

The Dawn of Pyridazine Chemistry: A Serendipitous Discovery

-

The Landmark Synthesis of the Parent Heterocycle

-

Pillars of Pyridazine Synthesis: Methodologies and Mechanisms

-

From Curiosity to Clinic: The Rise of Pyridazines in Medicinal Chemistry

-

References

Introduction to the Pyridazine Core

Pyridazine (C₄H₄N₂) is an aromatic heterocyclic organic compound featuring a six-membered ring with two adjacent nitrogen atoms.[1] It is isomeric with pyrimidine and pyrazine.[1] The presence and arrangement of these nitrogen atoms imbue the pyridazine ring with a unique set of physicochemical properties that distinguish it from other diazines and make it a valuable scaffold in medicinal chemistry. These properties include a high dipole moment, weak basicity, and the capacity for robust dual hydrogen-bonding, which are critical for molecular recognition and drug-target interactions.[2]

Despite their utility, pyridazines are rare in nature, a fact that has been attributed to the scarcity of naturally occurring hydrazines, which are common building blocks for their synthesis.[1][3] The first naturally occurring pyridazine, pyridazomycin, a fungicide produced by Streptomyces violaceoniger, was not discovered until 1971.[3] This rarity in the natural world meant that the exploration of pyridazine chemistry was entirely dependent on the ingenuity of synthetic chemists.

Caption: General structure of the pyridazine ring.

The Dawn of Pyridazine Chemistry: A Serendipitous Discovery

The history of pyridazine chemistry begins with one of the giants of organic chemistry, Emil Fischer . In 1886, during his seminal investigations into the synthesis of indoles, a reaction now famously known as the Fischer indole synthesis, he inadvertently prepared the first pyridazine derivative.[1] This pioneering work involved the condensation of phenylhydrazine with levulinic acid.[1] While the primary focus of his research was on the formation of indoles, this serendipitous discovery laid the groundwork for a new class of heterocyclic compounds.[4]

Fischer's work on hydrazines, for which he would later win the Nobel Prize in Chemistry in 1902, was instrumental in this discovery.[5][6] His deep understanding of the reactivity of phenylhydrazine with carbonyl compounds was the key to this first synthesis.[7]

Caption: Emil Fischer's first synthesis of a pyridazine derivative (1886).

The Landmark Synthesis of the Parent Heterocycle

While Fischer's work introduced the first substituted pyridazine, the parent heterocycle, pyridazine itself, remained elusive for another nine years. It was Taüber in 1895 who successfully synthesized the unsubstituted pyridazine ring for the first time.[3] His approach involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[1] This multi-step synthesis, though not high-yielding, was a landmark achievement that provided access to the fundamental pyridazine core and opened the door for systematic studies of its properties and reactivity.

Pillars of Pyridazine Synthesis: Methodologies and Mechanisms

The early syntheses of pyridazines were often complex and low-yielding. However, as the interest in this heterocyclic system grew, more efficient and versatile synthetic methods were developed. The most common and enduring approach for the synthesis of the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine.[1][8] This method, a variation of the Paal-Knorr synthesis, remains a cornerstone of pyridazine chemistry due to its simplicity and the ready availability of the starting materials.

The Classical Condensation of 1,4-Dicarbonyls with Hydrazine

This method involves the reaction of a 1,4-diketone, a 4-ketoacid, or a related species with hydrazine or a hydrazine derivative. The reaction proceeds through the formation of a dihydropyridazine intermediate, which then undergoes oxidation to the aromatic pyridazine.

Caption: General mechanism of pyridazine synthesis from 1,4-dicarbonyl compounds.

Experimental Protocol: Synthesis of 3,6-Dimethylpyridazine from 2,5-Hexanedione

Objective: To synthesize 3,6-dimethylpyridazine via the condensation of 2,5-hexanedione with hydrazine hydrate.

Materials:

-

2,5-Hexanedione

-